molecular formula C13H12N4O2S B12807046 Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester CAS No. 27146-16-3

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester

Cat. No.: B12807046
CAS No.: 27146-16-3
M. Wt: 288.33 g/mol
InChI Key: VRXADELDEAADGK-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester is a complex organic compound that features a unique combination of a thiazole ring and a benzimidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The presence of both thiazole and benzimidazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzimidazole moiety. The final step involves the esterification of the carbamic acid group with ethanol.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Benzimidazole Ring Formation: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carbamic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole and benzimidazole rings are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cellular respiration or DNA synthesis, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester can be compared with other similar compounds such as:

    Thiabendazole: A benzimidazole derivative with antifungal properties.

    Albendazole: Another benzimidazole derivative used as an anthelmintic.

    Mebendazole: A benzimidazole derivative with broad-spectrum anthelmintic activity.

Uniqueness

The uniqueness of this compound lies in its combined thiazole and benzimidazole structure, which imparts distinct chemical and biological properties not found in other similar compounds. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

Carbamic acid, (2-(4-thiazolyl)-1H-benzimidazol-5-yl)-, ethyl ester is a compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of benzimidazole and thiazole, which are known for their biological significance. The structural formula can be represented as follows:

C12H12N4O2S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2\text{S}

1. Antifungal Activity:
Benzimidazole derivatives, including this compound, have been shown to exhibit antifungal properties. They inhibit fungal growth by interfering with microtubule formation, which is critical for cell division and function in fungi. Specifically, the mechanism involves binding to tubulin and disrupting the polymerization necessary for microtubule assembly .

2. Anthelmintic Properties:
The compound is also expected to have anthelmintic effects due to its structural similarities with known anthelmintics like thiabendazole. These compounds inhibit energy metabolism in helminths, leading to their death .

3. Anticancer Potential:
Research indicates that certain benzimidazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The ethyl ester form may enhance bioavailability and efficacy against various cancer cell lines .

Biological Activity Summary

Activity Type Mechanism Effectiveness
AntifungalInhibition of microtubule formationEffective against Candida spp.
AnthelminticDisruption of energy metabolism in parasitesEffective against nematodes
AnticancerInduction of apoptosis in cancer cellsEffective against multiple lines

Case Studies

Study 1: Antifungal Activity Against Candida
A study evaluated the antifungal activity of various benzimidazole derivatives, including the ethyl ester variant. Results showed significant inhibition of Candida auris growth, with a minimum inhibitory concentration (MIC) of 16 µg/mL .

Study 2: Anticancer Effects on Caco-2 Cells
In vitro studies demonstrated that the compound significantly decreased the viability of Caco-2 colorectal cancer cells by approximately 39.8% compared to untreated controls (p < 0.001) . This suggests potential for therapeutic applications in colorectal cancer treatment.

Toxicological Profile

Despite its beneficial activities, it is essential to consider the toxicological aspects associated with carbamic acid derivatives:

  • Absorption and Metabolism: Studies indicate that the compound has low dermal absorption rates but can be effectively metabolized when administered orally .
  • Safety Assessments: Long-term exposure studies on animal models revealed no significant systemic toxicity at lower doses; however, higher doses led to renal and hepatic alterations .

Properties

CAS No.

27146-16-3

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

ethyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate

InChI

InChI=1S/C13H12N4O2S/c1-2-19-13(18)15-8-3-4-9-10(5-8)17-12(16-9)11-6-20-7-14-11/h3-7H,2H2,1H3,(H,15,18)(H,16,17)

InChI Key

VRXADELDEAADGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3

Origin of Product

United States

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